6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound with a unique structure that combines a furochromenone core with benzyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-benzyl-3-(4-methoxyphenyl)-5-methyl-furo[3,2-g]chromen-7-one: Similar structure with a methoxy group instead of a methyl group.
5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one: Lacks the benzyl substituent.
Uniqueness
6-benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C26H20O3 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
6-benzyl-5-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C26H20O3/c1-16-8-10-19(11-9-16)23-15-28-24-14-25-20(13-22(23)24)17(2)21(26(27)29-25)12-18-6-4-3-5-7-18/h3-11,13-15H,12H2,1-2H3 |
InChI Key |
AWLFMYMGOUBSPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=C(C(=O)OC4=C3)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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